5-Methyl-1-(1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl)-1H-pyrazol-3-amine is a complex organic compound with significant potential in pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrazole ring and a triazoloazepine moiety.
This compound is cataloged under the Chemical Abstracts Service with the number 1174852-26-6 and has been referenced in various scientific literature and databases such as PubChem and BenchChem . It belongs to the class of triazole derivatives, which are known for their diverse biological activities.
The synthesis of 5-Methyl-1-(1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl)-1H-pyrazol-3-amine typically involves several steps:
Optimization of reaction conditions such as temperature, solvent choice (e.g., dichloromethane), and reaction time is crucial for maximizing yield and purity during synthesis .
The molecular formula for 5-Methyl-1-(1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl)-1H-pyrazol-3-amine is . Its structure consists of:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine bond angles and distances accurately.
5-Methyl-1-(1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl)-1H-pyrazol-3-amine can undergo various chemical reactions:
Common reagents for these reactions include carboxylic acid anhydrides and chlorides. Reaction conditions typically involve heating in organic solvents .
The mechanism of action for 5-Methyl-1-(1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl)-1H-pyrazol-3-amine is not extensively documented but is believed to involve interactions with specific biological targets such as enzymes or receptors. These interactions can lead to alterations in biochemical pathways that may result in therapeutic effects. Further studies are necessary to elucidate these mechanisms fully .
The compound is characterized by:
Key chemical properties include:
Quantitative analyses such as melting point determination and solubility tests are crucial for understanding its physical behavior in various environments .
5-Methyl-1-(1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl)-1H-pyrazol-3-amines are primarily explored for their potential applications in medicinal chemistry. They may serve as lead compounds in drug development targeting various diseases due to their unique structural characteristics that allow them to interact with biological systems effectively.
Research into their pharmacological properties could reveal therapeutic applications in areas such as oncology or neurology. Ongoing studies may focus on optimizing these compounds for enhanced efficacy and reduced side effects in clinical settings .
The discovery of 5-Methyl-1-(1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl)-1H-pyrazol-3-amine (CAS 1174852-26-6) emerged from systematic efforts to hybridize nitrogen-rich heterocycles during the early 2010s. This compound belongs to a class of triazoloazepine-pyrazole conjugates first synthesized to explore synergistic interactions between the rigid triazole ring and the flexible azepine framework. Initial synthetic routes focused on alkyl chain linkages, introducing a propyl spacer between the triazoloazepine core and the 3-aminopyrazole moiety to optimize spatial orientation for target binding [1] [7]. The compound’s structural assignment was confirmed through advanced spectroscopic techniques, with its canonical SMILES (CCC(C1=NN=C2N1CCCCC2)N3C(=CC(=N3)N)C) and InChIKey (XPASYKRTTCTJMN-UHFFFAOYSA-N) providing unambiguous identifiers for database registration [1]. By 2025, it had become a reference scaffold for designing CNS-active candidates due to its balanced lipophilicity (XLogP3: 1.4) and molecular weight (274.36 g/mol) [1] [3].
Table 1: Key Attributes of 5-Methyl-1-(1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl)-1H-pyrazol-3-amine
Property | Value | Source/Reference |
---|---|---|
CAS Number | 1174852-26-6 | [1] [7] |
Molecular Formula | C₁₄H₂₂N₆ | [1] [5] |
Molecular Weight | 274.36 g/mol | [1] [3] |
Canonical SMILES | CCC(C1=NN=C2N1CCCCC2)N3C(=CC(=N3)N)C | [1] |
Topological PSA | 74.6 Ų | [1] |
Rotatable Bond Count | 3 | [1] |
The compound’s architecture integrates three pharmacophoric elements: a 7-membered azepine ring, a fused [1,2,4]triazolo system, and a 3-aminopyrazole unit connected via a propyl tether. This arrangement creates distinct electronic environments: the triazoloazepine core (density: 1.4±0.1 g/cm³) contributes to π-stacking capabilities, while the aminopyrazole (pKa ≈3.80) acts as a hydrogen bond donor-acceptor hybrid [1] [4]. The undefined stereocenter at the propyl linkage (Undefined Atom Stereocenter Count: 1) allows enantiomeric diversification, enabling structure-activity relationship studies [1]. Critical torsional flexibility is afforded by three rotatable bonds, positioning the pyrazole ring for optimal target engagement [1]. The scaffold’s moderate complexity (Complexity Rating: 325) balances synthetic accessibility with functional group density, making it a versatile template for lead optimization [1]. Hybrids featuring methylene linkers (e.g., C12H18N6 derivatives) exhibit higher rigidity but reduced cell permeability compared to the propyl-linked analog [4] [5].
Table 2: Conformational Analysis of Triazoloazepine-Pyrazole Hybrids
Structural Feature | This Compound (Propyl Linker) | Methylene-Linked Analog | Impact on Pharmacophore |
---|---|---|---|
Linker Length | C3 alkyl chain | Direct C-bond | Enhanced target cavity adaptation |
Hydrogen Bond Donors | 1 (pyrazole-NH₂) | 1 | Critical for kinase hinge binding |
Nitrile Solubility | Moderate (LogP 1.4) | Higher (LogP 1.43) | Improved membrane penetration |
Undefined Stereocenters | 1 | 0 | Enables chiral derivatization |
This scaffold has proven instrumental in targeting protein kinases and G protein-coupled receptors (GPCRs) due to its dual capacity for ATP-competitive inhibition and allosteric modulation. The 3-aminopyrazole moiety mimics adenine’s hydrogen-bonding profile, enabling selective kinase binding, while the lipophilic triazoloazepine core occupies hydrophobic pockets in GPCRs [2] [6]. Researchers have leveraged its 74.6 Ų polar surface area to enhance blood-brain barrier permeability in neurotherapeutic candidates [1] [6]. Derivatives like the hydrochloride salt of 1-((6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-4-amine (CAS 1431967-69-9) demonstrate the scaffold’s adaptability for salt formation to optimize solubility [6]. The compound’s bicyclic nitrogen density (6 nitrogen atoms) further facilitates chelation with metalloenzyme active sites, expanding applications to zinc-dependent hydrolases [2] [8]. Current computational studies utilize its molecular blueprint for virtual screening against emerging targets like RIPK2 and NLRP3 inflammasome components [5] [6].
Table 3: Biological Targets Explored via Triazoloazepine-Pyrazole Hybrids
Target Class | Specific Targets | Mechanism of Action | Derivative Examples |
---|---|---|---|
Kinases | RIPK2, MAPKAPK2 | ATP-competitive inhibition | 3-Methoxy-1-((triazoloazepinyl)methyl)-1H-pyrazol-4-amine [8] |
GPCRs | 5-HT₆, H₃ receptors | Allosteric modulation | 1-[1-Methyl-1-(triazoloazepin-3-yl)ethyl]-1H-pyrazol-4-amine [2] |
Metalloenzymes | HDACs, carbonic anhydrases | Active-site chelation | Pyrazole-triazoloazepine carboxylates |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: